Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI)
Description
Carbamic acid esters, particularly those with the 1,1-dimethylethyl (tert-butyl) ester group, are widely used in organic synthesis as protecting groups for amines and intermediates in pharmaceuticals. The compound Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) features a linear 5-cyanopentyl chain attached to the carbamate nitrogen.
Properties
IUPAC Name |
tert-butyl N-(5-cyanopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-7,9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRCBHBWRJJRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 6-Aminohexanenitrile
The most widely reported method for synthesizing carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester involves the reaction of 6-aminohexanenitrile (C₆H₁₂N₂) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This reaction follows a nucleophilic acyl substitution mechanism, where the primary amine of 6-aminohexanenitrile attacks the electrophilic carbonyl carbon of Boc anhydride, resulting in the formation of the Boc-protected product.
General Reaction Scheme:
Procedure:
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Reagent Setup : A solution of 6-aminohexanenitrile (4.7 g, 40.0 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) is prepared under inert atmosphere.
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Base Addition : Triethylamine (5.6 mL, 40.0 mmol) is added to the solution to deprotonate the amine and facilitate nucleophilic attack.
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Boc Anhydride Introduction : Di-tert-butyl dicarbonate (8.7 g, 40.0 mmol) is introduced dropwise, and the mixture is heated under reflux for 48 hours.
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Workup : The reaction is cooled, partitioned between water and ethyl acetate, and extracted three times with ethyl acetate. The organic layer is washed with 1M HCl and brine, dried over magnesium sulfate, filtered, and concentrated.
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Purification : The crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (10–90%) to yield N-Boc-6-aminohexanenitrile (8.3 g, 93.2%).
Key Considerations:
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Solvent Choice : THF is preferred due to its ability to dissolve both polar and non-polar reactants while maintaining anhydrous conditions.
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Stoichiometry : Equimolar ratios of amine, base, and Boc anhydride ensure complete conversion.
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Temperature and Time : Prolonged reflux (48 hours) ensures full consumption of starting materials, though microwave-assisted methods could reduce reaction time.
Reaction Conditions and Optimization
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency.
Side Reactions and Mitigation
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Nitrile Hydrolysis : The cyanopentyl group may hydrolyze to carboxylic acid under acidic or basic conditions. Maintaining neutral pH during workup prevents this.
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Dimerization : Excess Boc anhydride can lead to overprotection. Stoichiometric control and gradual reagent addition mitigate this risk.
Workup and Purification Strategies
Extraction and Washing
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Partitioning : Ethyl acetate/water partitioning removes unreacted Boc anhydride and water-soluble byproducts.
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Acidic Wash : 1M HCl neutralizes residual triethylamine and hydrolyzes any unreacted anhydride.
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Drying Agent : Anhydrous magnesium sulfate ensures complete removal of water, preventing emulsion formation.
Chromatographic Purification
Silica gel chromatography with a hexane/ethyl acetate gradient achieves >95% purity. The product elutes at Rf = 0.4–0.5 under 90% ethyl acetate.
Analytical Data and Characterization
Physical Properties
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 1.50–1.70 (m, 4H, CH₂), 2.30 (t, 2H, CH₂CN), 3.15 (q, 2H, NHCH₂).
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IR (KBr) : 3350 cm⁻¹ (N-H stretch), 2250 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O).
Industrial Production Considerations
Scale-Up Challenges
Supplier Landscape
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| LEAPCHEM CO., LTD. | >98% | 0.45 |
| Hubei Danding Pharmaceutical | >95% | 0.38 |
| Henan Mengtai Pharmaceutical | >97% | 0.42 |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The cyanopentyl chain can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and tert-butyl alcohol.
Oxidation: Oxidized derivatives of the cyanopentyl chain.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Carbamic acid esters are often explored for their potential as pharmaceuticals due to their ability to modulate biological activity. The specific applications of (5-cyanopentyl)-, 1,1-dimethylethyl ester include:
- Drug Development: The compound can serve as a scaffold for developing new drugs targeting various diseases. Its structure allows for modifications that can enhance bioactivity and selectivity.
- Inhibition Studies: Research has indicated that derivatives of carbamic acids can act as enzyme inhibitors in metabolic pathways, making them candidates for treating conditions like cancer and neurodegenerative diseases .
Agricultural Applications
In agriculture, carbamic acid derivatives are frequently used as pesticides and herbicides due to their effectiveness in controlling pests while being less harmful to the environment compared to traditional chemicals.
- Pesticide Development: The compound's ability to interact with biological systems makes it suitable for developing novel pesticides that target specific pests without affecting beneficial organisms.
- Fungicides: Research into carbamic acid esters has shown promise in developing fungicides that inhibit fungal growth effectively .
Materials Science
Carbamic acid esters also find applications in materials science:
- Polymer Chemistry: They can be used as intermediates in the synthesis of polymers with specific properties, such as biodegradability and enhanced mechanical strength.
- Coatings and Adhesives: Their chemical properties allow them to be incorporated into formulations for coatings and adhesives that require durability and resistance to environmental factors.
Case Study 1: Drug Development
A study published by researchers at UCSF demonstrated the use of carbamic acid derivatives in developing selective inhibitors for ULK1, a protein involved in autophagy. The study highlighted the compound's potential in modulating cellular processes relevant to cancer therapy .
Case Study 2: Agricultural Pesticides
Research conducted on the efficacy of carbamic acid-based pesticides showed significant reductions in pest populations while maintaining crop health. These studies emphasize the importance of such compounds in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanopentyl chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related carbamic acid esters, focusing on substituent groups, molecular properties, and functional roles.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Carbamates
Physicochemical Properties
Polar Surface Area (PSA) and Reactivity
- Target compound: The 5-cyanopentyl chain likely contributes to a moderate PSA (~58–60 Ų), similar to analogs like Carbamic acid, (2-hydroxy-5-hexenyl)-, 1,1-dimethylethyl ester (PSA: 58.6 Ų) . The nitrile group increases polarity but reduces hydrogen-bonding capacity compared to hydroxyl or amino groups.
- Hydroxy-containing analogs : Compounds like Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (PSA: 58.56 Ų) exhibit higher solubility in polar solvents due to hydroxyl hydrogen bonding.
Stability and Hydrolysis
- The tert-butyl ester group in all compounds confers stability under basic conditions but is prone to acidic hydrolysis.
- The 2-nitropropyl analog may exhibit instability under reducing conditions due to the nitro group’s susceptibility to reduction.
Biological Activity
Carbamic acid derivatives have garnered interest in various fields, including agriculture and pharmacology, due to their diverse biological activities. This article focuses specifically on the biological activity of Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) , examining its pharmacological properties, toxicological data, and potential applications.
Chemical Structure and Properties
- Chemical Name: Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester
- CAS Number: 4248-19-5
- Molecular Formula: CHNO
- Molecular Weight: 214.28 g/mol
- Melting Point: 105-108 °C
1. Pharmacological Effects
Carbamic acid esters are known for their role as muscle relaxants and analgesics. For instance:
- Phenprobamate , a related compound, is utilized in treating muscle spasms and pain associated with musculoskeletal conditions .
- The biological activity of carbamic acid derivatives often correlates with their structural characteristics, such as the presence of electron-withdrawing or electron-donating groups .
2. Toxicological Data
The toxicity profile of carbamic acid esters indicates low acute toxicity levels. In studies involving oral administration in rats:
- The median lethal dose (LD50) is greater than 2000 mg/kg body weight .
- Sub-lethal effects observed include histopathological changes in reproductive organs following prolonged exposure.
Table 1: Summary of Toxicological Findings
| Study Type | Dose (mg/kg) | Observed Effects |
|---|---|---|
| Oral Toxicity | >2000 | Low acute toxicity |
| Sub-chronic Study | 1000 | Degeneration of testes and reduced sperm count |
| Dermal Absorption | 0.1% w/w | Approximately 4.5% absorption within four hours |
3. Metabolic Pathways
The metabolism of carbamic acid esters typically involves oxidation and conjugation processes. In studies:
- Major urinary metabolites include hydroxylated forms that indicate metabolic activation .
- The metabolic pathways can significantly influence the biological activity and toxicity of these compounds.
Case Study 1: Herbicidal Activity
Research has shown that certain carbamic acid derivatives exhibit herbicidal properties. For example:
- Compounds synthesized from benzoxazolinones demonstrated significant herbicidal effects on various crops at doses ranging from 5 to 10 kg/ha .
Case Study 2: Enzyme Induction
In vivo studies have indicated that carbamic acid derivatives can induce various cytochrome P450 enzymes:
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyanidation | NaCN, DMF, 60°C, 12h | 65–78% | >95% | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C | 80–90% | >98% |
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Liquid Chromatography-Mass Spectrometry (LC-MS):
- Fourier-Transform Infrared Spectroscopy (FTIR):
- Identify nitrile (C≡N stretch ~2240 cm⁻¹) and carbamate (C=O stretch ~1700 cm⁻¹) functional groups .
Advanced Tip: Use chiral HPLC with a cellulose-based column to resolve enantiomers if stereochemical impurities are suspected .
Advanced: How does the 5-cyanopentyl substituent influence the compound’s reactivity compared to other alkyl chains?
Methodological Answer:
The 5-cyanopentyl group introduces unique electronic and steric effects:
- Electronic Effects: The electron-withdrawing nitrile group destabilizes adjacent carbamate bonds, increasing susceptibility to hydrolysis under acidic/basic conditions. This necessitates careful pH control during synthesis and storage .
- Steric Effects: The linear pentyl chain provides flexibility, enhancing solubility in polar solvents (e.g., acetonitrile) compared to bulkier analogs like phenyl esters .
- Comparative Reactivity:
- Hydrolysis Rate: 5-Cyanopentyl derivatives hydrolyze 2–3x faster than methyl or ethyl esters at pH 7.4 .
- Nucleophilic Substitution: The nitrile group directs electrophilic attacks to the α-position, enabling selective functionalization .
Q. Table 2: Substituent Impact on Stability
| Substituent | Hydrolysis Half-Life (pH 7.4) | Solubility (mg/mL, H₂O) |
|---|---|---|
| 5-Cyanopentyl | 12h | 0.5 |
| Methyl | 48h | 2.1 |
| Phenyl | 72h | 0.1 |
Advanced: What hazards are associated with this compound, and how can risks be mitigated in laboratory settings?
Methodological Answer:
Based on analogs (e.g., ):
- Hazard Classification:
- Risk Mitigation:
Note: Conduct a COSHH assessment before use, as nitrile-containing compounds may release HCN under pyrolysis .
Basic: How should researchers ensure the compound’s stability during long-term storage?
Methodological Answer:
- Storage Conditions:
- Temperature: -20°C in amber vials to prevent photodegradation .
- Humidity: Desiccate with silica gel to avoid hydrolysis of the carbamate .
- Stability Monitoring:
- Perform quarterly HPLC analyses to detect degradation products (e.g., free amine from Boc cleavage) .
- Use Karl Fischer titration to ensure moisture levels <0.1% .
Advanced: What catalytic systems enhance stereoselective functionalization of this carbamate?
Methodological Answer:
For enantioselective synthesis of derivatives (e.g., chiral amines):
- Asymmetric Catalysis:
- Chiral Borohydrides: Sodium borohydride with (R)-BINOL ligands achieves >99% enantiomeric excess (ee) in ketone reductions .
- Organocatalysts: Proline-derived catalysts enable Michael additions to the nitrile group with 85–90% ee .
- Solvent Optimization: Mixed solvents (e.g., ethanol/chloroform) improve catalyst solubility and stereoselectivity .
Q. Table 3: Catalytic Performance Comparison
| Catalyst System | Reaction | ee (%) | Yield (%) |
|---|---|---|---|
| NaBH₄/(R)-BINOL | Ketone Reduction | 99 | 78 |
| L-Proline | Michael Addition | 88 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
